Furo[3,2-b]pyridine-6-carbonitrile
Overview
Description
Furo[3,2-b]pyridine-6-carbonitrile: is a heterocyclic compound with the molecular formula C8H4N2O. It is a member of the furo[3,2-b]pyridine family, which is known for its diverse pharmacological properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Furo[3,2-b]pyridine-6-carbonitrile can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a synthetic strategy might involve the use of chalcones bearing specific substituents, followed by sequential cyclizations and functional modifications .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods may vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Furo[3,2-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield furo[3,2-b]pyridine-6-carboxylic acid, while reduction could produce furo[3,2-b]pyridin-6-ol .
Scientific Research Applications
Furo[3,2-b]pyridine-6-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of furo[3,2-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to act as an inhibitor of enzymes involved in protein synthesis, such as cytochrome P450 enzymes. Additionally, it has been shown to inhibit the activity of certain kinases, including protein kinase C and cyclooxygenase. These interactions disrupt key cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
- Furo[3,2-b]pyridine-6-carbaldehyde
- 6-Bromofuro[3,2-b]pyridine-2-carbonitrile
- Furo[3,2-b]pyridine-6-carboxylic acid
- 6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine
- Furo[3,2-b]pyridin-6-ol
Comparison: Furo[3,2-b]pyridine-6-carbonitrile is unique due to its specific nitrile functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, while furo[3,2-b]pyridine-6-carbaldehyde has an aldehyde group, the nitrile group in this compound allows for different types of chemical modifications and interactions .
Properties
IUPAC Name |
furo[3,2-b]pyridine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-4-6-3-8-7(10-5-6)1-2-11-8/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRRGDCJWVGTLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1N=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673643 | |
Record name | Furo[3,2-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-65-3 | |
Record name | Furo[3,2-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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